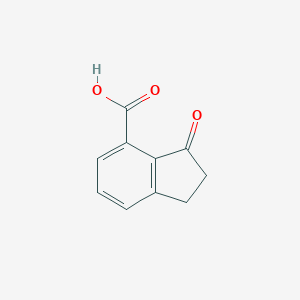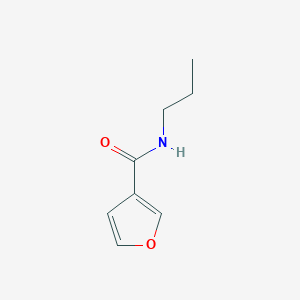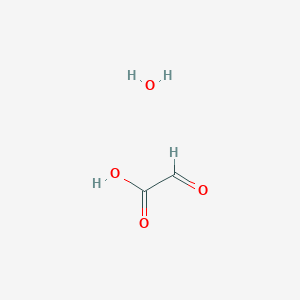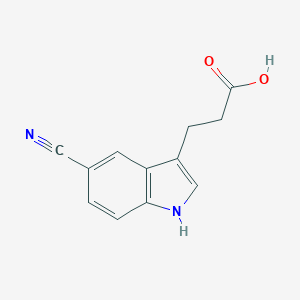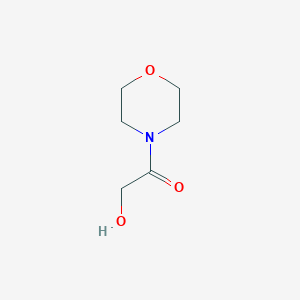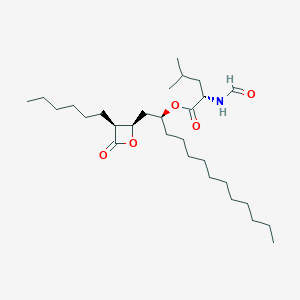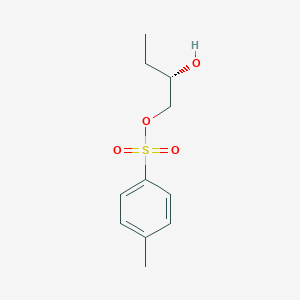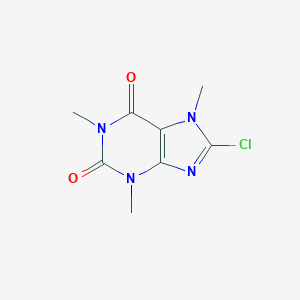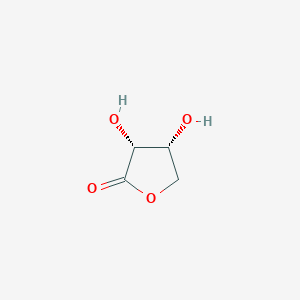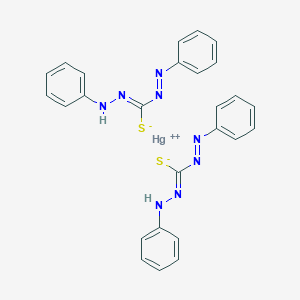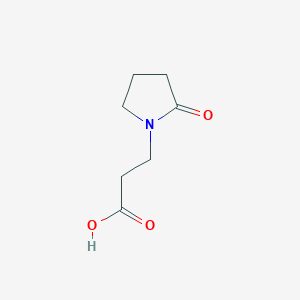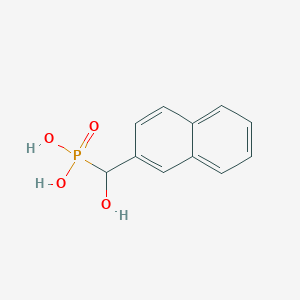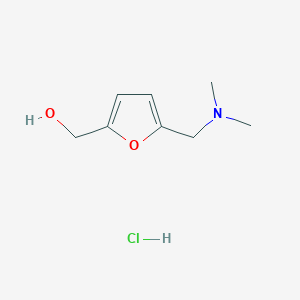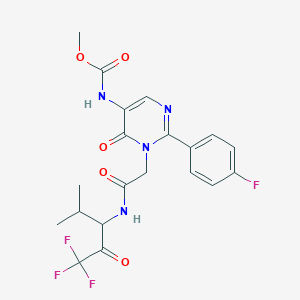
2-(4-Fluorophenyl)-5-((methoxycarbonyl)amino)pyrimidin-4-one-3-ethanoylvaline-trifluoromethylketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-5-((methoxycarbonyl)amino)pyrimidin-4-one-3-ethanoylvaline-trifluoromethylketone is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as FMK, and it is a potent inhibitor of cysteine proteases. FMK has been extensively studied for its potential applications in various fields, including cancer research, drug development, and immunology.
Mécanisme D'action
The mechanism of action of FMK involves the inhibition of cysteine proteases. FMK irreversibly binds to the active site of cysteine proteases, preventing their activity. This inhibition leads to the accumulation of pro-apoptotic proteins, resulting in the induction of apoptosis.
Biochemical and physiological effects:
FMK has been shown to have several biochemical and physiological effects. Inhibition of cysteine proteases by FMK has been linked to the induction of apoptosis in cancer cells. FMK has also been shown to modulate the immune response by inhibiting the activity of cysteine proteases involved in antigen processing and presentation.
Avantages Et Limitations Des Expériences En Laboratoire
FMK has several advantages for use in lab experiments. It is a potent and specific inhibitor of cysteine proteases, making it a valuable tool for studying their role in various cellular processes. However, FMK has some limitations, including its irreversible binding to cysteine proteases, which can make it difficult to study their activity over time.
Orientations Futures
There are several future directions for the study of FMK. One potential area of research is the development of more potent and specific inhibitors of cysteine proteases. Another area of research involves the use of FMK in combination with other therapeutic agents for the treatment of various diseases, including cancer and autoimmune disorders. Additionally, the study of the role of cysteine proteases in various cellular processes and diseases is an area of ongoing research.
Méthodes De Synthèse
The synthesis of FMK involves several steps, including the condensation of 4-fluorobenzaldehyde with urea to form 2-(4-fluorophenyl)-5-amino-4-oxo-1,4-dihydropyrimidine-6-carboxylic acid. This intermediate is then reacted with methyl chloroformate to produce the corresponding methyl ester. The final step involves the reaction of the methyl ester with L-valine and trifluoromethylketone to form FMK.
Applications De Recherche Scientifique
FMK has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research involves the use of FMK as an inhibitor of cysteine proteases. Cysteine proteases are enzymes that play a crucial role in various cellular processes, including apoptosis, antigen processing, and inflammation. FMK has been shown to inhibit the activity of cysteine proteases, making it a potential therapeutic agent for the treatment of various diseases.
Propriétés
Numéro CAS |
154753-62-5 |
|---|---|
Nom du produit |
2-(4-Fluorophenyl)-5-((methoxycarbonyl)amino)pyrimidin-4-one-3-ethanoylvaline-trifluoromethylketone |
Formule moléculaire |
C20H20F4N4O5 |
Poids moléculaire |
472.4 g/mol |
Nom IUPAC |
methyl N-[2-(4-fluorophenyl)-6-oxo-1-[2-oxo-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)amino]ethyl]pyrimidin-5-yl]carbamate |
InChI |
InChI=1S/C20H20F4N4O5/c1-10(2)15(16(30)20(22,23)24)27-14(29)9-28-17(11-4-6-12(21)7-5-11)25-8-13(18(28)31)26-19(32)33-3/h4-8,10,15H,9H2,1-3H3,(H,26,32)(H,27,29) |
Clé InChI |
WRYIHTCWDNVQMS-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)C(F)(F)F)NC(=O)CN1C(=NC=C(C1=O)NC(=O)OC)C2=CC=C(C=C2)F |
SMILES canonique |
CC(C)C(C(=O)C(F)(F)F)NC(=O)CN1C(=NC=C(C1=O)NC(=O)OC)C2=CC=C(C=C2)F |
Synonymes |
2-(4-fluorophenyl)-5-((methoxycarbonyl)amino)pyrimidin-4-one-3-ethanoylvaline-trifluoromethylketone 3-aminopyrimidine-TFMK |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B118190.png)
